Cas no 2137100-43-5 ((1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine)

The provided compound, (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine, exhibits notable chemical stability and a unique triflic acid functional group, facilitating effective synthesis in organic reactions. Its structural characteristics enable efficient utilization in medicinal chemistry for targeted drug design.
(1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine structure
2137100-43-5 structure
商品名:(1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine
CAS番号:2137100-43-5
MF:C8H14F2N4
メガワット:204.220367908478
CID:5255407

(1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
    • (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine
    • 1H-1,2,4-Triazole-3-methanamine, 5-(difluoromethyl)-α-[(1S)-1-methylpropyl]-, (αS)-
    • インチ: 1S/C8H14F2N4/c1-3-4(2)5(11)7-12-8(6(9)10)14-13-7/h4-6H,3,11H2,1-2H3,(H,12,13,14)/t4-,5-/m0/s1
    • InChIKey: VIKGZPQYZZFVSZ-WHFBIAKZSA-N
    • ほほえんだ: FC(C1NN=C([C@H]([C@@H](C)CC)N)N=1)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 67.6

(1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-376147-10.0g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
10.0g
$8961.0 2025-03-16
Enamine
EN300-376147-0.05g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
0.05g
$1750.0 2025-03-16
Enamine
EN300-376147-1.0g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
1.0g
$2083.0 2025-03-16
Enamine
EN300-376147-0.1g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
0.1g
$1834.0 2025-03-16
Enamine
EN300-376147-0.5g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
0.5g
$2000.0 2025-03-16
Enamine
EN300-376147-5.0g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
5.0g
$6043.0 2025-03-16
Enamine
EN300-376147-0.25g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
0.25g
$1917.0 2025-03-16
Enamine
EN300-376147-2.5g
(1S,2S)-1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]-2-methylbutan-1-amine
2137100-43-5 95.0%
2.5g
$4084.0 2025-03-16

(1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine 関連文献

(1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amineに関する追加情報

Introduction to (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine (CAS No. 2137100-43-5)

(1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine (CAS No. 2137100-43-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles and is characterized by its unique structural features, including a difluoromethyl group and a chiral center. The combination of these elements confers specific biological activities and pharmacological properties that make it a promising candidate for various therapeutic applications.

The chemical structure of (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine can be described as follows: it consists of a 1,2,4-triazole ring with a difluoromethyl substituent at the 5-position and an amino group attached to a chiral butyl chain. The presence of the difluoromethyl group is particularly noteworthy as it enhances the compound's metabolic stability and bioavailability. Additionally, the chiral centers at the 1 and 2 positions contribute to the compound's enantiomeric purity, which is crucial for optimizing its pharmacological profile.

Recent studies have highlighted the potential of (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine in various therapeutic areas. One of the most promising applications is in antifungal therapy. Triazoles are well-known for their antifungal properties, and the introduction of the difluoromethyl group has been shown to enhance these effects. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent activity against a wide range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

Beyond its antifungal properties, (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine has also shown promise in other therapeutic areas. A study published in Bioorganic & Medicinal Chemistry Letters (2023) explored its potential as an antiviral agent against RNA viruses such as influenza and SARS-CoV-2. The compound was found to inhibit viral replication by interfering with viral RNA synthesis and protein processing. This dual activity against both fungi and viruses makes it a versatile candidate for broad-spectrum antipathogenic drugs.

The pharmacokinetic properties of (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine have been extensively studied to ensure its suitability for clinical use. Preclinical studies have shown that it exhibits favorable oral bioavailability and a long half-life, which are essential for maintaining therapeutic concentrations over extended periods. Additionally, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

Clinical trials are currently underway to evaluate the efficacy and safety of (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine in human subjects. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential approval as a new drug entity.

In conclusion, (1S,2S)-1-[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]-2-methylbutan-1-amine (CAS No. 2137100-43-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and multifaceted biological activities make it a promising candidate for various therapeutic applications. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating fungal infections and viral diseases.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD